molecular formula C6H14ClNO2 B7777634 4-Aminobutyrate ethyl hydrochloride

4-Aminobutyrate ethyl hydrochloride

Cat. No.: B7777634
M. Wt: 167.63 g/mol
InChI Key: CXVQSUBJMYZELD-UHFFFAOYSA-N
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Description

4-Aminobutyrate ethyl hydrochloride (ethyl 4-aminobutyrate hydrochloride, CAS 6937-16-2) is a hydrochloride salt of the ethyl ester of γ-aminobutyric acid (GABA). Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.63 g/mol . This compound is a white crystalline powder, soluble in polar solvents like methanol, dimethyl sulfoxide (DMSO), and water . It is synthesized via Steglich esterification using carbodiimide coupling agents (e.g., DCC) and DMAP as a catalyst, achieving yields up to 96% .

Key applications include:

  • Pharmaceutical synthesis: Intermediate for protease inhibitors , HDAC inhibitors , and analgesics targeting central pain .
  • Neuropharmacology: Potential to cross the blood-brain barrier (BBB) due to reduced polarity compared to GABA .
  • Chemical biology: Substrate for transporter studies and insect repellent formulations .

Properties

IUPAC Name

(4-ethoxy-4-oxobutyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVQSUBJMYZELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-16-2
Record name Butanoic acid, 4-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name Butyric acid, 4-amino-, ethyl ester, hydrochloride
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Record name 4-aminobutyrate ethyl hydrochloride
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Preparation Methods

Alkaline Hydrolysis of α-Pyrrolidone

The industrial synthesis of 4-aminobutyric acid (GABA) begins with the alkaline hydrolysis of α-pyrrolidone. In the method described in RU2202538C2, potassium hydroxide (KOH) is reacted with α-pyrrolidone in an aqueous medium at 100–105°C. This step cleaves the lactam ring of α-pyrrolidone to form the potassium salt of GABA. The reaction proceeds as follows:

α-Pyrrolidone+KOHKOOC-(CH2)3-NH2+H2O\text{α-Pyrrolidone} + \text{KOH} \rightarrow \text{KOOC-(CH}2\text{)}3\text{-NH}2 + \text{H}2\text{O}

Key parameters include maintaining a molar ratio of α-pyrrolidone to KOH at 1:1.1–1.2 to ensure complete hydrolysis. The resulting solution is then subjected to vacuum distillation to remove excess water, achieving a target GABA-to-water ratio of 1:0.35–0.65.

Crystallization and Purification

Crystallization of GABA is conducted directly from the aqueous solution at 15–35°C, avoiding the use of large volumes of organic solvents such as butanol or ethanol, which are common in earlier methods. This innovation reduces solvent consumption by 80% compared to traditional approaches. After crystallization, the product is filtered and washed with ethyl alcohol to remove residual potassium acetate, yielding GABA with a purity of 99.4–99.5% and sulfate ash content below 0.1%.

Table 1: Comparative Performance of GABA Synthesis Methods

ParameterRU2202538C2 MethodTraditional Method (Barium Hydroxide)
Yield87.8–91.0%70.0%
Solvent Consumption0.5 L/kg GABA8.5 L/kg GABA
Sulfate Ash Content<0.1%1.5–2.0%
Reaction Time4–6 hours8–10 hours

Esterification of 4-Aminobutyric Acid to Ethyl Hydrochloride

Ethanol-Based Esterification

The conversion of GABA to its ethyl ester hydrochloride involves reacting the free acid with ethanol in the presence of hydrochloric acid (HCl). This step proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol displaces the carboxylic acid’s hydroxyl group, forming the ethyl ester. Concurrent protonation of the amine group by HCl yields the hydrochloride salt:

HOOC-(CH2)3-NH2+CH3CH2OHHClCH3CH2OOC-(CH2)3-NH3+Cl\text{HOOC-(CH}2\text{)}3\text{-NH}2 + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{HCl}} \text{CH}3\text{CH}2\text{OOC-(CH}2\text{)}3\text{-NH}3^+ \text{Cl}^-

Reaction Optimization

  • Solvent System : Anhydrous ethanol is preferred to avoid hydrolysis of the ester back to the acid.

  • Acid Catalyst : Concentrated HCl (37%) is introduced in stoichiometric excess (1.2–1.5 equivalents) to ensure complete salt formation.

  • Temperature : The reaction is exothermic and typically conducted at 40–50°C to accelerate esterification while minimizing side reactions.

Post-Reaction Workup

The crude ethyl ester hydrochloride is purified through recrystallization from a mixed solvent system (e.g., ethanol-diethyl ether). This step removes unreacted GABA and inorganic salts. The final product is isolated via vacuum filtration and dried under reduced pressure at 50°C to prevent decomposition.

Table 2: Typical Esterification Parameters and Outcomes

ParameterValue/Range
GABA:Purity≥99.0%
Ethanol Volume5–7 L/kg GABA
HCl Equivalents1.2–1.5
Reaction Time3–4 hours
Final Product Purity98.5–99.2%

Industrial-Scale Process Integration

Closed-Loop Solvent Recovery

The RU2202538C2 method emphasizes sustainability by recycling ethanol used in washing steps. Post-crystallization ethanol washes are distilled to recover >95% of the solvent, which is reused in subsequent batches. This reduces raw material costs by 15–20% compared to single-use solvent systems.

Quality Control Metrics

  • Sulfate Ash : Maintained below 0.1% through aqueous crystallization, which excludes potassium acetate more effectively than solvent-based methods.

  • Residual Solvents : Gas chromatography confirms ethanol levels <50 ppm in the final product.

Challenges and Mitigation Strategies

Hydrolysis of Ethyl Ester

The ester group in 4-aminobutyrate ethyl hydrochloride is susceptible to hydrolysis under acidic or basic conditions. Storage at pH 4–6 and temperatures below 25°C is critical to ensure shelf stability.

Byproduct Formation

Trace amounts of γ-butyrolactam (from incomplete hydrolysis of α-pyrrolidone) may persist in the GABA intermediate. This is mitigated by extending the hydrolysis time to 6 hours and using fresh KOH .

Chemical Reactions Analysis

Hydrolysis and Biotransformation

The ester bond undergoes enzymatic hydrolysis in physiological environments:

  • Plasma and CSF Hydrolysis : Esterases in plasma and cerebrospinal fluid (CSF) cleave the ester bond, releasing GABA and ethanol .

    C6H14ClNO2EsterasesGABA+Ethanol+HCl\text{C}_6\text{H}_{14}\text{ClNO}_2 \xrightarrow{\text{Esterases}} \text{GABA} + \text{Ethanol} + \text{HCl}

Ethanol Byproduct Analysis :

ParameterValue
Ethanol concentration0.01% (from hydrolysis)
Molar equivalence2.1×1032.1 \times 10^{-3} mol/mL

Ethanol levels from hydrolysis are below detectable thresholds in standard assays and do not induce motor deficits .

Blood-Brain Barrier (BBB) Permeability and Ion Trapping

The compound’s lipophilicity (log Kow=0.21K_{ow} = 0.21) and BPI (Blood-Plasma Index) of 104 enhance BBB penetration . pH-dependent ion trapping in CSF concentrates the protonated form:

Ion Trapping Mechanism :

[HBcsf+][HBplasma+]=501398=1.26\frac{[\text{HB}^+_{\text{csf}}]}{[\text{HB}^+_{\text{plasma}}]} = \frac{501}{398} = 1.26

This gradient results in a 26% higher protonated form in CSF compared to plasma .

Metabolic Interactions

  • GABA Transaminase (GABA-T) Inhibition : Metabolites like ethanolamine O-sulphate (EOS) indirectly inhibit GABA-T, elevating GABA levels in brain regions .

  • Glutamate Decarboxylase (GAD) Modulation : Chronic EOS exposure reduces GAD activity, altering glutamate and aspartate levels .

Regional Brain Amino Acid Changes (EOS Treatment) :

Amino AcidChange (% Control)Brain Region Affected
Glutamine↓ 28%All regions
Aspartate↓ 16%Cortex, hippocampus, midbrain

Comparative Permeability of GABA Esters

Selected GABA esters exhibit varied BBB penetration and hydrophobicity :

CompoundBPIlog KowK_{ow}
Ethyl ester GABA1040.21
Cholesteryl-GABA25110
Dexamethasone-GABA810.9

Ethyl ester GABA’s balance of hydrophilicity and lipophilicity optimizes CNS delivery.

Stability and Degradation

  • Hygroscopicity : Requires storage under inert gas (N₂/Ar) at <15°C to prevent decomposition .

  • Melting Point : 88–91°C (crystalline powder form) .

Scientific Research Applications

Chemistry

Ethyl 4-aminobutyrate hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and is involved in reactions such as:

  • Oxidation: Converts to 4-aminobutyric acid.
  • Reduction: Converts the ester group to an alcohol group.
  • Substitution Reactions: The amino group can participate in nucleophilic substitutions, yielding diverse chemical compounds .

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems, particularly regarding gamma-aminobutyric acid (GABA). Its role as a GABA precursor makes it significant in investigations related to:

  • Neurotransmission modulation
  • Potential therapeutic effects in neurological disorders
    Research indicates that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Medicine

The compound is under investigation for its therapeutic potential in treating various neurological conditions. Its properties suggest possible applications in:

  • Anxiolytic Treatments: Due to its relation to GABA, it may help alleviate anxiety.
  • Neuroprotective Effects: Studies are examining its ability to protect neurons from damage .

Case Studies and Research Findings

Several studies have highlighted the efficacy of ethyl 4-aminobutyrate hydrochloride:

  • Neurotransmitter Research:
    A study demonstrated that derivatives of this compound could cross the blood-brain barrier effectively, indicating potential for central nervous system applications .
  • Synthesis of Inhibitors:
    In the synthesis of soluble epoxide hydrolase (sEH) inhibitors, ethyl 4-aminobutyrate hydrochloride was used successfully to create compounds with enhanced solubility and bioavailability .
  • Pharmacological Studies:
    Research has shown that derivatives exhibit significant biological activity, including hypotensive effects when administered in specific doses, further supporting its role in pharmacology .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for organic synthesisParticipates in oxidation, reduction, and substitution reactions
BiologyNeurotransmitter modulationInfluences GABA pathways; potential anxiolytic effects
MedicineTreatment for neurological disordersDemonstrated neuroprotective effects; crosses blood-brain barrier

Mechanism of Action

The mechanism of action of 4-Aminobutyrate ethyl hydrochloride involves its interaction with various molecular targets and pathways. As a derivative of gamma-aminobutyric acid (GABA), it may influence GABAergic signaling pathways in the central nervous system. The compound can act as a precursor to GABA, thereby modulating neurotransmission and potentially exerting neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar GABA Esters

GABA esters share the GABA backbone but differ in ester groups, impacting solubility, BBB permeability, and metabolic stability. Below is a detailed comparison (Table 1):

Table 1: Properties of GABA Esters and Related Compounds

Compound Name CAS Number Molecular Formula Solubility BBB Permeability Key Applications References
4-Aminobutyrate ethyl hydrochloride 6937-16-2 C₆H₁₃NO₂·HCl Water, MeOH, DMSO High (predicted) Drug synthesis, CNS targeting
5-Aminovaleric acid ethyl ester 26342-05-2 C₇H₁₅NO₂ Organic solvents Moderate Lactam synthesis
Glucose ester GABA N/A C₁₁H₂₁NO₈ Water Low Prodrug delivery
Cholesterol ester GABA 109974-08-5 C₃₁H₅₂NO₂ Lipophilic High Lipid-based drug carriers
DEAE-GABA (Diethylamino ethanol) N/A C₈H₁₈N₂O₂ Water Moderate Metabolite of local anesthetics

Key Findings:

Solubility and Bioavailability: Ethyl 4-aminobutyrate hydrochloride exhibits superior water solubility compared to lipophilic derivatives like cholesterol ester GABA, making it suitable for aqueous formulations .

Synthetic Utility: Ethyl 4-aminobutyrate hydrochloride is widely used in reductive amination and peptide coupling reactions. For example, it reacts with aldehydes to form N-benzyl lactams (65–70% yields) or N-Boc-protected amines (90–92% yields) under optimized conditions . Cholesterol ester GABA requires multi-step synthesis and harsh conditions, limiting its scalability .

Pharmacological Relevance: Ethyl 4-aminobutyrate hydrochloride is implicated in GABA degradation pathways, modulating neurotransmitter turnover in cochlear supporting cells . DEAE-GABA, a metabolite of procaine, exhibits distinct analgesic mechanisms but lacks the esterase stability of ethyl derivatives .

Thermal and Chemical Stability: Ethyl 4-aminobutyrate hydrochloride has a melting point of 88°C , while inositol ester GABA degrades at lower temperatures due to its complex carbohydrate moiety .

Research Highlights

  • Analgesic Potential: Ethyl GABA esters show promise in treating central pain by enhancing CNS delivery of GABA, which modulates excitatory neurotransmission .
  • Enzyme Inhibition: Derivatives of ethyl 4-aminobutyrate hydrochloride act as soluble epoxide hydrolase (sEH) inhibitors with improved water solubility (75–87% yields) .
  • Repellent Activity: Monoterpenoid esters of GABA, synthesized from ethyl 4-aminobutyrate hydrochloride, exhibit repellent effects against Aedes aegypti mosquitoes .

Q & A

Q. What analytical methods are recommended for determining the purity of 4-aminobutyrate ethyl hydrochloride, and how are they validated?

Purity assessment typically employs total nitrogen analysis and acid-base titration , which quantify the compound’s primary amine and hydrochloride content. For example, TCI America specifies ≥98.0% purity using these methods . Validation includes calibration with certified reference standards and cross-referencing with spectroscopic techniques (e.g., NMR or LC-MS) to confirm structural integrity.

Q. What is the optimal protocol for synthesizing this compound in a laboratory setting?

A validated synthesis involves reacting creatine with ethanol in the presence of hydrochloric acid under anhydrous conditions. For example, in a reaction with HBTU (coupling agent) and DIPEA (base), ethyl 4-aminobutyrate hydrochloride is precipitated by cooling the mixture to 0°C and washing with cold ethanol . Strict temperature control (40°C) and inert atmosphere (argon) are critical to minimize side reactions .

Q. How does the solubility and stability of this compound influence experimental design?

The compound is water-soluble due to its hydrochloride salt form, but it hydrolyzes readily under basic conditions. Storage at room temperature in anhydrous environments is recommended to prevent ester bond cleavage . For in vitro studies, prepare fresh solutions in pH-buffered systems (e.g., PBS) to maintain stability during assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes involving this compound under varying conditions?

Conflicting results (e.g., ester hydrolysis vs. amine oxidation) arise from pH, temperature, or reagent specificity. For instance, oxidation with strong oxidizing agents yields carboxylic acids, while reductive conditions preserve the amine group . Systematic factorial design (e.g., varying pH, solvent polarity, and catalyst loading) helps identify dominant reaction pathways .

Q. What structural features of this compound contribute to its biological activity, and how can these be probed experimentally?

The primary amine facilitates hydrogen bonding with enzymes (e.g., GABA transaminase), while the ester group allows controlled release of active metabolites via hydrolysis. To study this, use isotopic labeling (e.g., ¹⁵N or ²H) to track metabolic pathways or employ site-directed mutagenesis in enzyme binding assays .

Q. What strategies are effective for isotopic labeling of this compound to investigate its pharmacokinetics?

Radiolabeled analogs (e.g., ¹⁴C at the ethyl group or ¹⁵N in the amine) are synthesized using isotopically enriched precursors. For example, ¹⁴C-ethanol or ¹⁵N-creatine can be reacted with HCl to produce labeled derivatives. These enable precise tracking of absorption, distribution, and excretion via scintillation counting or mass spectrometry .

Q. How does this compound compare to structurally similar compounds in modulating neurological pathways?

Unlike methyl 4-aminobut-2-enoate hydrochloride (which has a double bond), the saturated ethyl ester in this compound reduces steric hindrance, enhancing binding to GABA receptors. Comparative studies using electrophysiology (e.g., patch-clamp) or molecular docking simulations reveal differences in binding affinity and activation kinetics .

Methodological Considerations

  • Purity Validation : Cross-validate titration results with elemental analysis (C, H, N) to confirm stoichiometry .
  • Synthesis Optimization : Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediate species .
  • Stability Testing : Use accelerated stability studies (e.g., elevated temperature/humidity) to predict shelf-life under varying storage conditions .

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